molecular formula C20H17NO4 B15000678 4-{[3-(5-Phenylfuran-2-yl)propanoyl]amino}benzoic acid

4-{[3-(5-Phenylfuran-2-yl)propanoyl]amino}benzoic acid

Cat. No.: B15000678
M. Wt: 335.4 g/mol
InChI Key: JXYPQIVNXMJBLY-UHFFFAOYSA-N
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Description

4-{[3-(5-Phenylfuran-2-yl)propanoyl]amino}benzoic acid is a benzoic acid derivative featuring a propanoyl amino linker substituted with a 5-phenylfuran-2-yl group at the para position.

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

4-[3-(5-phenylfuran-2-yl)propanoylamino]benzoic acid

InChI

InChI=1S/C20H17NO4/c22-19(21-16-8-6-15(7-9-16)20(23)24)13-11-17-10-12-18(25-17)14-4-2-1-3-5-14/h1-10,12H,11,13H2,(H,21,22)(H,23,24)

InChI Key

JXYPQIVNXMJBLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(5-Phenylfuran-2-yl)propanoyl]amino}benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(5-Phenylfuran-2-yl)propanoyl]amino}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-{[3-(5-Phenylfuran-2-yl)propanoyl]amino}benzoic acid involves its interaction with specific molecular targets. The furan ring and amide linkage allow it to bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Key Structural Features Molecular Weight (g/mol) Solubility Reported Biological Activity Source
4-{[3-(5-Phenylfuran-2-yl)propanoyl]amino}benzoic acid (Target) Benzoic acid core with phenylfuran-propanoyl amide ~353.36 (calculated) Moderate in polar solvents Not explicitly reported N/A
Benzoic acid,4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-,methyl ester (Compound 1, ) Methoxy-substituted benzoyl group, hydroxy and methyl ester modifications ~359.34 Low (hydrophobic ester group) Isolated from natural sources; no activity noted Plant-derived
4-[[(2S)-2-[4-(5-Chloro-2-cyanophenyl)-3-methoxy-dihydropyridinyl]propanoyl]amino]benzoic acid Chlorophenyl, cyano, and dihydropyridine substituents ~550.92 Low (lipophilic groups) Coagulation Factor XIa inhibitor Synthetic
3-({3-[(tert-Butoxycarbonyl)amino]propanoyl}oxy)-4-[(nitrooxy)propoxy]benzoic acid (Compound 15, ) Nitrooxy and tert-butoxycarbonyl groups ~428.35 High (water-soluble nitric oxide donor) Nitric oxide release; vasodilation Synthetic
3-({3-[(5Z)-5-(4-Methylbenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]propanoyl}amino)benzoic acid (6615-95-8, ) Thiazolidinone ring with methylbenzylidene substituent ~453.50 Moderate (thiol group enhances solubility) Antimicrobial potential (thiazolidinone moiety) Synthetic

Key Comparative Findings

Bioactivity Profiles: The Factor XIa inhibitor () demonstrates how electron-withdrawing groups (e.g., chloro, cyano) and heterocyclic systems enhance target binding, likely through hydrophobic and π-π interactions . Nitrooxy-containing analogs () exhibit water solubility and nitric oxide release, critical for cardiovascular applications, contrasting with the target compound’s unmodified carboxyl group .

Solubility and Stability: The methyl ester analog () shows reduced solubility due to esterification, whereas the target’s free carboxylic acid group may improve aqueous compatibility . Nitrooxy groups () introduce polarity and labile bonds, enhancing metabolic instability compared to the stable phenylfuran-propanoyl linkage .

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